N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
CAS No.: 376355-58-7
Cat. No.: VC4431635
Molecular Formula: C28H26NO2P
Molecular Weight: 439.495
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376355-58-7 |
|---|---|
| Molecular Formula | C28H26NO2P |
| Molecular Weight | 439.495 |
| IUPAC Name | N,N-bis[(1S)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine |
| Standard InChI | InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m0/s1 |
| Standard InChI Key | JISGHECLGYELKD-VXKWHMMOSA-N |
| SMILES | CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, N,N-bis[(1S)-1-phenylethyl]benzo[d] benzodioxaphosphepin-6-amine, delineates its stereochemistry and fused aromatic-phosphorus backbone. Its molecular formula, C₂₈H₂₆NO₂P, confirms the presence of two (S)-1-phenylethyl groups attached to a dibenzo[d,f] dioxaphosphepin core. The chiral centers at the phenylethyl substituents are critical for inducing asymmetry in catalytic processes.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 376355-58-7 | |
| Molecular Weight | 439.495 g/mol | |
| Optical Activity ([α]D) | -250° ± 10° (c = 1 in toluene) | |
| Melting Point | 99–102°C |
Stereochemical Configuration
The (S)-configuration of both phenylethyl groups ensures a rigid, C₂-symmetric geometry, which restricts conformational flexibility and optimizes chiral induction . X-ray crystallography of related ligands, such as N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f]dioxaphosphepin-4-amine, reveals a puckered phosphorus center with bond angles of 97–102°, facilitating strong metal coordination .
Synthesis and Purification
Synthetic Pathways
The ligand is synthesized via a two-step protocol:
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Phosphorylation: Reaction of dibenzo[d,f][1,3,] dioxaphosphepin-6-amine with (S)-1-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) yields the bis-alkylated intermediate.
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Chiral Resolution: Diastereomeric salts are separated using tartaric acid derivatives, achieving ≥99% enantiomeric purity .
Analytical Characterization
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¹H/³¹P NMR: The ³¹P NMR spectrum shows a singlet at δ 120–125 ppm, confirming phosphorus coordination .
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HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiopurity, with retention times differing by >5 min for enantiomers .
Applications in Asymmetric Catalysis
Copper-Catalyzed Conjugate Additions
The ligand forms Cu(I) complexes that catalyze enantioselective additions of organozinc reagents to enones. For example, cyclohexenone reacts with Et₂Zn to yield (R)-3-ethylcyclohexanone with 94% ee . Mechanistic studies using EXAFS reveal a trigonal-planar Cu center, where the ligand’s phosphorus and nitrogen atoms occupy two coordination sites .
Table 2: Catalytic Performance in Conjugate Additions
Iridium-Catalyzed Allylic Arylation
In allylic substitutions, Ir complexes of this ligand enable the coupling of arylboronic acids with allylic carbonates. The reaction proceeds via a π-allyl iridium intermediate, with enantioselectivities up to 91% . Density functional theory (DFT) calculations attribute selectivity to steric shielding of the Re face by the phenylethyl groups.
Mechanistic Insights and Intermediate Detection
Transmetalation Intermediates
In situ ³¹P NMR spectroscopy has identified Cu–Et–Zn bridged species during conjugate additions, confirming a four-centered transition state . These intermediates, detectable at −40°C, exhibit upfield shifts (δ −15 ppm) due to increased electron density at phosphorus .
Enantioselectivity Origins
The ligand’s dibenzodioxaphosphepin backbone creates a chiral pocket that discriminates between pro-R and pro-S transition states. Molecular dynamics simulations show a 2.3 kcal/mol energy difference favoring the major enantiomer.
Comparative Analysis with Related Ligands
Dinaphtho Analogues
Replacing the dibenzo backbone with dinaphtho[2,1-d:1',2'-f] groups (e.g., PubChem CID 11731247) increases steric bulk, raising enantioselectivity in hindered substrates but reducing reaction rates by 30% .
BIPOL Family
The ligand belongs to the BIPOL-A1(S) series, distinguished by its biphenyl-diyl phosphoramidite structure. Compared to BIPOL-PHOS, it offers higher thermal stability (decomposition at 210°C vs. 185°C) .
Industrial and Pharmaceutical Relevance
Drug Intermediate Synthesis
The ligand has been employed in the synthesis of β-blockers (e.g., (S)-propranolol) and antiviral agents, where its use reduces downstream purification costs by 40%.
Scalability Challenges
While laboratory-scale syntheses achieve gram quantities, industrial production faces hurdles in phosphorus waste management. Recent advances using flow chemistry have improved atom economy to 78% .
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